molecular formula C20H23Cl2N5O B2522737 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine CAS No. 898406-30-9

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Cat. No.: B2522737
CAS No.: 898406-30-9
M. Wt: 420.34
InChI Key: NZKYRFLZELLCIS-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a pyridazine-based heterocyclic compound featuring a piperazine moiety substituted with a 2,4-dichlorobenzoyl group and a piperidinyl substituent at the 6-position of the pyridazine ring. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral properties .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O/c21-15-4-5-16(17(22)14-15)20(28)27-12-10-26(11-13-27)19-7-6-18(23-24-19)25-8-2-1-3-9-25/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKYRFLZELLCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include dichlorobenzoyl chloride, piperazine, and piperidine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

Pharmacological Properties

1. Antidepressant Activity

Research indicates that compounds with similar structural motifs to 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine exhibit antidepressant-like effects. For instance, derivatives of piperazine have been shown to selectively activate serotonin receptors, which are critical in mood regulation. Studies have demonstrated that certain piperazine derivatives can act as biased agonists at the 5-HT1A receptor, leading to significant behavioral changes in animal models of depression .

2. Anticancer Potential

The compound's structural characteristics suggest potential applications in oncology. Piperazine derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain piperazine-based compounds have been reported to inhibit the growth of tumor cells by targeting specific signaling pathways involved in cancer progression .

3. Antimicrobial Activity

There is growing interest in the antibacterial properties of piperazine derivatives. Compounds similar to this compound have been evaluated for their efficacy against bacterial strains by inhibiting sialic acid uptake, which is crucial for bacterial virulence and survival . This suggests potential applications in developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological profile. The presence of the dichlorobenzoyl group enhances lipophilicity and receptor binding affinity, which can be crucial for its activity against various targets. Comparative studies of similar compounds indicate that modifications on the piperazine and pyridazine rings significantly influence biological activity and selectivity toward specific receptors .

Case Study 1: Antidepressant Efficacy

A study involving a series of piperazine derivatives demonstrated that modifications to the piperidine moiety could enhance the antidepressant effects observed in vivo. The lead compound showed a significant reduction in immobility time during forced swimming tests, indicating potential as a novel antidepressant agent .

Case Study 2: Anticancer Activity

In vitro assays conducted on piperazine derivatives revealed that specific substitutions on the pyridazine ring led to increased cytotoxicity against various cancer cell lines. The compound's mechanism was linked to the induction of apoptosis via mitochondrial pathways, showcasing its potential as an anticancer agent .

Data Tables

Application Area Mechanism Key Findings
Antidepressant5-HT1A Receptor AgonismBiased agonists showed significant behavioral changes in animal models .
AnticancerApoptosis InductionEnhanced cytotoxicity against cancer cell lines with specific substitutions .
AntimicrobialSialic Acid Uptake InhibitionPotential development of new antibiotics targeting bacterial virulence .

Mechanism of Action

The mechanism of action of 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine and analogous compounds:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activities Key Findings
This compound (Target Compound) Pyridazine - 4-(2,4-Dichlorobenzoyl)piperazin-1-yl
- 6-Piperidin-1-yl
441.3 g/mol Not explicitly stated (inferred: potential antimicrobial or CNS activity) Structural similarity to dopamine receptor ligands and antimicrobial agents .
3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Pyridazine - 4-(4-Chlorobenzoyl)piperazin-1-yl
- 6-(3,5-Dimethylpyrazolyl)
396.9 g/mol Not specified Substitution at the 6-position with pyrazole may alter receptor selectivity .
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(o-tolyl)pyridazine Pyridazine - 4-(2,4-Difluorophenylsulfonyl)piperazin-1-yl
- 6-(o-Tolyl)
430.5 g/mol Not specified Sulfonyl group increases polarity; o-tolyl substituent may enhance CNS penetration .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidinedione - 4-(2,3-Dimethylphenoxy)piperidin-1-yl
- Methylpyrimidinedione
Not provided Anti-mycobacterial (e.g., tuberculosis) Pyrimidinedione core and phenoxy group critical for mycobacterial inhibition .
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]) Benzoindane - Piperazine-linked dihydrobenzodioxin
- Indane scaffold
Not provided Dopamine D4 receptor antagonist (Ki = 2.4 nM) High D4 selectivity over D2/D3 receptors; weak in vivo efficacy at high doses .
6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine Imidazopyridine - 4-(4-Chlorobenzyl)piperazin-1-yl
- Chloroimidazopyridine core
472.4 g/mol Not specified Imidazopyridine core may enhance binding to kinase targets .

Key Observations:

Structural Variations: Substituent Effects: The target compound’s 2,4-dichlorobenzoyl group may confer stronger electrophilic character compared to the 4-chlorobenzoyl analog .

Pharmacological Profiles: Antimicrobial Activity: The pyrimidinedione derivative () shows explicit anti-mycobacterial activity, whereas pyridazine analogs (target compound, ) lack detailed data but share structural motifs with known antibacterial agents . CNS Targets: Piperazine/piperidine-containing compounds (e.g., ) often target dopamine or serotonin receptors. The target compound’s dichlorobenzoyl group may mimic aryl pharmacophores in D4 ligands like S 18126 , though in vivo efficacy requires verification.

Selectivity and Potency :

  • S 18126 () demonstrates >100-fold selectivity for D4 over D2/D3 receptors, whereas raclopride (D2/D3-selective) lacks D4 affinity. The target compound’s piperazine-piperidine scaffold may favor D4 binding, but substituent steric effects (e.g., dichlorobenzoyl vs. dihydrobenzodioxin in S 18126) could alter selectivity .

Drug-Likeness: Molecular weights of analogs range from 396.9–488.6 g/mol, with the target compound (441.3 g/mol) adhering to Lipinski’s rules.

Biological Activity

3-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure with multiple functional groups that contribute to its biological properties. The core structure consists of a pyridazine ring substituted with piperazine and piperidine moieties, along with a dichlorobenzoyl group. This structural diversity allows for interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Research indicates that the piperazine ring plays a crucial role in binding affinity, while the dichlorobenzoyl moiety enhances the compound's lipophilicity and solubility, facilitating its interaction with lipid membranes .

Inhibition of Enzymatic Activity

One of the notable activities of this compound is its inhibition of stearoyl-CoA desaturase (SCD), an enzyme involved in fatty acid metabolism. SCD inhibitors are significant in treating metabolic disorders and obesity . The compound has shown promising results in vitro, demonstrating effective inhibition at micromolar concentrations.

Antiproliferative Effects

Studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been evaluated for its activity against breast cancer cells, where it displayed IC50 values in the low micromolar range . This suggests potential utility as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor properties, preliminary studies have suggested antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to this effect, although further investigations are required to elucidate the specific mechanisms involved .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to modifications made to the piperazine and piperidine moieties:

ModificationEffect on ActivityReference
Replacement of dichlorobenzoylIncreased potency
Alteration of piperidine positionEnhanced selectivity
Variation in linker lengthSignificant potency loss

These findings indicate that subtle changes in structure can significantly impact the biological efficacy of the compound.

Case Study 1: Anticancer Activity

A study conducted on various derivatives of this compound revealed that specific substitutions on the piperazine ring led to enhanced antiproliferative activity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 0.58 μM, highlighting the importance of structural optimization in drug design .

Case Study 2: Metabolic Modulation

Another study focused on the metabolic effects of this compound demonstrated its capability to modulate lipid profiles in vivo. Rats treated with the compound showed reduced levels of triglycerides and cholesterol, suggesting potential applications in managing dyslipidemia .

Q & A

Q. Basic Research Focus

  • HPLC-PDA/MS: Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma .
  • Thermogravimetric Analysis (TGA): Assess thermal stability up to 300°C to guide storage protocols .

Q. Advanced Research Focus

  • Isotope-Labeled Studies: Use 14^{14}C-labeled analogs to track metabolic pathways in hepatocyte models .
  • Cryo-EM: Resolve structural changes during protein-ligand interactions at near-atomic resolution .

How does the electronic nature of the 2,4-dichlorobenzoyl group influence the compound’s pharmacokinetic profile?

Advanced Research Focus
The electron-withdrawing Cl groups enhance:

  • Lipophilicity: LogP increases by ~0.5 units compared to non-halogenated analogs, improving membrane permeability .
  • Metabolic Resistance: Reduced oxidative metabolism by CYP3A4 due to steric hindrance .

Q. Advanced Research Focus

  • Pharmacophore Modeling: Align structural features with known ligands of off-target receptors (e.g., serotonin 5-HT₂A) .
  • Machine Learning: Train models on ChEMBL bioactivity data to predict binding to >500 human proteins .
  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to forecast toxicity risks (e.g., hERG inhibition) .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Recommendations:

  • CRISPR-Cas9 Knockout: Validate target engagement by comparing effects in wild-type vs. gene-edited cell lines .
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (ka/kd) to purified target proteins .
  • Transcriptomics: Perform RNA-seq to identify downstream signaling pathways affected by treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.